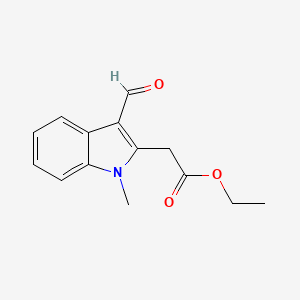
1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester typically involves the formylation of ethyl indole-2-carboxylate. This can be achieved using phosphorus oxychloride in dimethylformamide . Another method involves the cyclocondensation reaction using azobisisobutyronitrile, aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: Using reagents like manganese dioxide in carbon tetrachloride to form corresponding aldehydes or ketones.
Reduction: Typically involves reducing agents like sodium borohydride to convert aldehydes to alcohols.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which can be further utilized in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, it can bind to protein complexes, leading to ubiquitination and subsequent degradation of specific proteins . This process regulates various cellular functions, including growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2-acetic acid, 3-formyl-1-methyl-, ethyl ester can be compared with other indole derivatives such as:
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-2-carboxylic acid, ethyl ester: Used in organic synthesis and pharmaceutical research.
3-Methylindole: Known for its role in the synthesis of natural products and pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
57666-17-8 |
|---|---|
Molekularformel |
C14H15NO3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
ethyl 2-(3-formyl-1-methylindol-2-yl)acetate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(17)8-13-11(9-16)10-6-4-5-7-12(10)15(13)2/h4-7,9H,3,8H2,1-2H3 |
InChI-Schlüssel |
DNUXGUCWYMZKSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C2=CC=CC=C2N1C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















